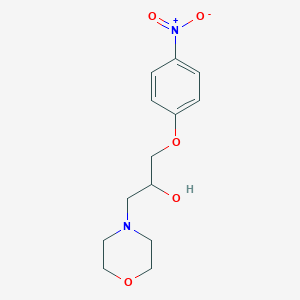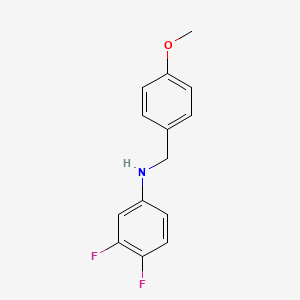
1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MNPA is a beta-adrenergic receptor antagonist that has been shown to have promising effects on the cardiovascular system and other physiological processes.
Wirkmechanismus
1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol acts as a beta-adrenergic receptor antagonist, specifically targeting the beta-1 and beta-2 adrenergic receptors. By blocking the action of adrenaline and noradrenaline, 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol reduces the heart rate and blood pressure, leading to a decrease in cardiac output and a relaxation of the blood vessels. This mechanism of action makes 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol a potential treatment for cardiovascular diseases such as hypertension and heart failure.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol has various biochemical and physiological effects, including a reduction in heart rate and blood pressure, an increase in cardiac output, and a relaxation of the blood vessels. 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol in lab experiments is its specificity for the beta-adrenergic receptors, which allows for targeted research on the cardiovascular system and other physiological processes. However, one limitation of using 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol, including its potential use as a therapeutic agent for cardiovascular diseases, anxiety, and depression. Further studies are needed to determine the optimal dosage and delivery method for 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol, as well as its long-term effects on the body. Additionally, research is needed to explore the potential use of 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol acts as a beta-adrenergic receptor antagonist, targeting the beta-1 and beta-2 adrenergic receptors and leading to a reduction in heart rate and blood pressure. 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol has various potential therapeutic applications, including the treatment of hypertension, heart failure, anxiety, and depression. Further research is needed to determine the optimal dosage and delivery method for 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol, as well as its long-term effects on the body.
Synthesemethoden
1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with morpholine, followed by the addition of isopropyl chloroformate and subsequent reduction with sodium borohydride. The resulting product is 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol, which can be purified through various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol has been studied in various scientific fields, including pharmacology, neuroscience, and cardiology. Its potential therapeutic applications range from the treatment of hypertension and heart failure to the management of anxiety and depression. 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-(4-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c16-12(9-14-5-7-19-8-6-14)10-20-13-3-1-11(2-4-13)15(17)18/h1-4,12,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJXESADGOQCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)

![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)
![4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5150495.png)
![N,N'-[1,1-cyclohexanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(diethylamino)acetamide]](/img/structure/B5150503.png)

![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)